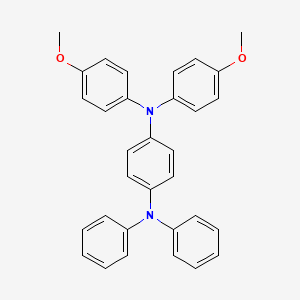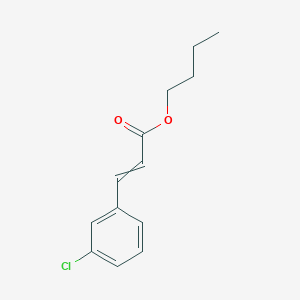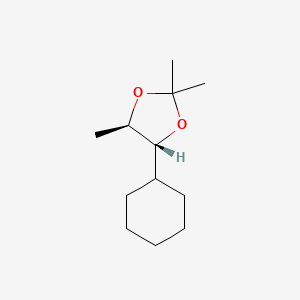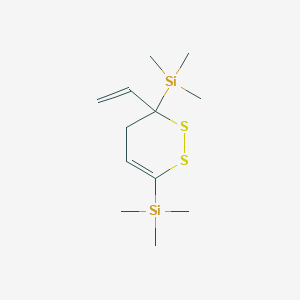
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- is a chemical compound that features a unique structure combining silane and dithiin moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- typically involves the reaction of 3-ethenyl-3,4-dihydro-1,2-dithiin with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiin moiety to dithiol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for constructing complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- involves its interaction with various molecular targets and pathways. The dithiin moiety can undergo redox reactions, influencing cellular oxidative stress pathways. The silane groups can interact with biological membranes, potentially affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
3-Vinyl-1,2-dithiacyclohex-5-ene: Similar structure but lacks the trimethylsilyl groups.
1,2-Dithiin, 3,6-diethenyl-3,6-dihydro-: Similar dithiin core but different substituents.
Uniqueness
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- is unique due to the presence of both silane and dithiin moieties, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and applications in various fields.
Propiedades
Número CAS |
562810-41-7 |
|---|---|
Fórmula molecular |
C12H24S2Si2 |
Peso molecular |
288.6 g/mol |
Nombre IUPAC |
(3-ethenyl-3-trimethylsilyl-4H-dithiin-6-yl)-trimethylsilane |
InChI |
InChI=1S/C12H24S2Si2/c1-8-12(16(5,6)7)10-9-11(13-14-12)15(2,3)4/h8-9H,1,10H2,2-7H3 |
Clave InChI |
FDQPBWWZOVZGDD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CCC(SS1)(C=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


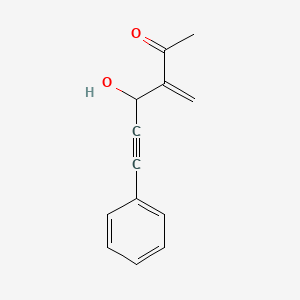
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

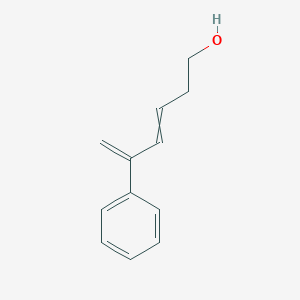
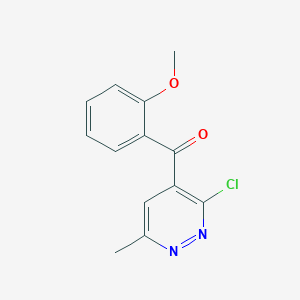
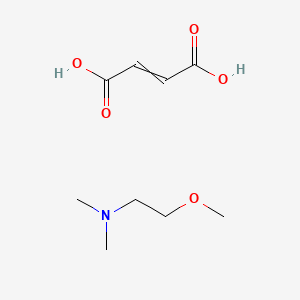
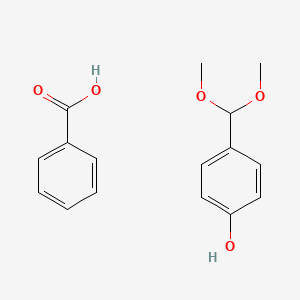
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)
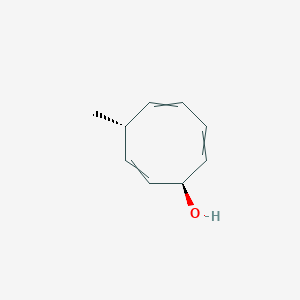

![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
